BMS-779788 - 918348-67-1

BMS-779788

Catalog Number: EVT-263133
CAS Number: 918348-67-1
Molecular Formula: C28H29ClN2O3S
Molecular Weight: 509.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS 779788 is a partial agonist of liver X receptor α (LXRα) and LXRβ (Kis = 68 and 14 nM, respectively, in a radioligand binding assay). It activates LXRα and LXRβ with EC50 values of 230 and 250 nM, respectively, in a transactivation assay. BMS 779788 increases expression of ATP-binding cassette transporter (ABCA1) in HeLa cells and isolated human and mouse whole blood (EC50s = 33, 1,200, and 120 nM, respectively). It also increases expression of Abca1 and Abcg2 in isolated mouse blood cells but does not increase plasma or hepatic triglycerides when administered at a dose of 10 mg/kg.
BMS-779788, also known as XL-652, EXEL 04286652 and BMS-788, is potent partial LXR agonist with LXRβ selectivity, which has an improved therapeutic window in the cynomolgus monkey compared with a full pan agonist. BMS-779788 induced LXR target genes in blood in vivo with an EC50 = 610 nM, a value similar to its in vitro blood gene induction potency. BMS-779788 was 29- and 12-fold less potent than the full agonist T0901317 in elevating plasma triglyceride and LDL cholesterol, respectively, with similar results for plasma cholesteryl ester transfer protein and apolipoprotein B.
Overview

BMS-779788 is a synthetic compound classified as a potent agonist of the Liver X Receptor beta, which plays a critical role in lipid metabolism and homeostasis. This compound has garnered interest in pharmacological research due to its potential therapeutic applications in conditions related to cholesterol and lipid disorders. It is known for its ability to modulate gene expression linked to cholesterol metabolism, making it a candidate for further exploration in drug development.

Source

BMS-779788 was identified through high-throughput screening methods aimed at discovering new compounds that activate the Liver X Receptor pathway. The compound is cataloged under the Chemical Abstracts Service number 918348-67-1 and has been referenced in various scientific literature, including studies focused on its pharmacodynamics and safety profiles in clinical settings .

Classification

BMS-779788 belongs to the class of imidazole derivatives and is specifically categorized as a selective agonist for the Liver X Receptor beta. This classification is significant because it highlights the compound's mechanism of action and its potential effects on lipid regulation within biological systems .

Synthesis Analysis

Methods

The synthesis of BMS-779788 involves multiple steps starting from commercially available materials. Key steps include:

The final product is purified through crystallization processes to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis typically employs standard organic chemistry techniques, including reflux conditions, chromatography for purification, and analytical methods such as nuclear magnetic resonance spectroscopy for structural confirmation.

Molecular Structure Analysis

Structure

BMS-779788's molecular structure can be represented by its chemical formula, which reveals its complex arrangement of atoms, including an imidazole ring and various substituents that influence its biological activity.

Data

  • Molecular Weight: 509.1 g/mol
  • Chemical Formula: C₃₃H₃₄Cl₂N₄O
  • Structural Features: The presence of a biphenyl group and chlorophenyl substituents are notable characteristics that impact its interaction with biological targets .
Chemical Reactions Analysis

Reactions

BMS-779788 can undergo several chemical reactions:

  1. Dehydration: The compound can lose water under acidic conditions, leading to the formation of alkenes.
  2. Oxidation and Reduction: While less common, these reactions can occur depending on specific reagents used.

Technical Details

  • Common Reagents: Acidic catalysts (pH 1-7.5) are used for dehydration, while standard oxidizing agents may facilitate oxidation reactions.
  • Major Products: The dehydration reaction primarily yields alkene derivatives, while oxidation products depend on the conditions applied.
Mechanism of Action

BMS-779788 functions by activating the Liver X Receptor beta, leading to a series of downstream effects:

  1. Binding to Receptors: Upon binding, BMS-779788 induces a conformational change in the receptor.
  2. Gene Regulation: This change promotes the recruitment of coactivators that enhance transcription of target genes involved in lipid metabolism.
  3. Impact on Lipid Homeostasis: Activation results in increased cholesterol efflux and reduced cholesterol biosynthesis, contributing to improved lipid profiles in treated subjects .
Physical and Chemical Properties Analysis

Physical Properties

BMS-779788 is characterized by:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to functional groups present in its structure .
Applications

BMS-779788 has several scientific applications:

  1. Research Tool: Used extensively in studies investigating lipid metabolism and receptor signaling pathways.
  2. Potential Therapeutic Agent: Its ability to modulate lipid levels positions it as a candidate for treating metabolic disorders such as hypercholesterolemia.
  3. Clinical Studies: Investigated for safety and efficacy in human trials, providing insights into its pharmacological profile and potential side effects .
Introduction to Liver X Receptors (LXRs) and Atherosclerosis Therapeutics

Role of LXRα and LXRβ in Lipid Metabolism and Reverse Cholesterol Transport (RCT)

Liver X Receptors (LXRα and LXRβ) are nuclear hormone receptors that function as master regulators of cellular cholesterol homeostasis. LXRα (NR1H3) is predominantly expressed in metabolically active tissues such as the liver, intestine, and macrophages, while LXRβ (NR1H2) exhibits ubiquitous expression [7] [8]. Upon activation by oxysterols or synthetic ligands, these receptors form heterodimers with retinoid X receptors (RXRs) and bind to LXR response elements (LXREs) in target gene promoters. This transcriptional activation drives a cascade of genes essential for Reverse Cholesterol Transport (RCT):

  • ABCA1 and ABCG1: These ATP-binding cassette transporters facilitate cholesterol efflux from peripheral tissues (e.g., macrophage foam cells) to apolipoprotein A1 (ApoA1), forming nascent HDL particles [1] [8].
  • ABCG5/G8: Promotes biliary cholesterol excretion in the liver and limits intestinal cholesterol absorption [8].
  • Apolipoprotein E (ApoE): Enhances cholesterol scavenging and HDL maturation [7].
  • CETP (Cholesteryl Ester Transfer Protein): Facilitates cholesterol transfer from HDL to LDL for hepatic clearance [4].

By coordinating these processes, LXRs promote the net movement of excess cholesterol from atherosclerotic plaques to the liver for elimination, positioning them as high-value targets for atherosclerosis drug development [7] [8].

Challenges with Pan-LXR Agonists: Lipogenic Side Effects and Dyslipidemia

Despite their therapeutic potential, first-generation pan-LXR agonists (e.g., T0901317, GW3965) induce severe adverse metabolic effects via LXRα activation in the liver:

  • Hepatic Steatosis: Robust induction of sterol regulatory element-binding protein 1c (SREBP-1c) and downstream lipogenic genes (e.g., FAS, SCD1) increases de novo triglyceride synthesis [1] [7].
  • Hypertriglyceridemia: Elevated VLDL secretion and reduced lipoprotein lipase (LPL) activity raise plasma triglycerides [4] [7].
  • Elevated LDL-C: Induction of the E3 ubiquitin ligase IDOL (Inducible Degrader of LDL Receptor) reduces hepatic LDLR expression, impairing LDL clearance [4] [8].

Table 1: Adverse Effects of Pan-LXR Agonists vs. BMS-779788

ParameterT0901317 (Pan-Agonist)BMS-779788 (Partial β-Selective)Improvement Factor
Plasma Triglyceride ElevationHigh (EC₅₀ ≈ 21 nM)Low (EC₅₀ ≈ 610 nM)29-fold reduction
LDL Cholesterol IncreaseSignificantModerate12-fold reduction
Hepatic Triglyceride AccumulationSevereDose-dependent (minimal at ≤10 mpk)>10-fold separation

These effects have halted the clinical development of pan-agonists, necessitating strategies to dissociate beneficial RCT from harmful lipogenesis [1] [4] [7].

Rationale for Partial LXRβ-Selective Agonists in Atherosclerosis Management

Genetic studies reveal that LXRβ activation suffices for RCT and anti-atherogenic effects, while LXRα drives lipogenesis. Mice lacking LXRα exhibit minimal triglyceride elevation when treated with pan-agonists but retain macrophage cholesterol efflux and atherosclerosis protection via LXRβ [7] [8]. This underpins the therapeutic rationale for BMS-779788:

  • Mechanism 1: LXRβ Selectivity: BMS-779788 exhibits 5-fold binding selectivity for LXRβ (Kᵢ = 14 nM) over LXRα (Kᵢ = 68 nM) due to subtle differences in the ligand-binding pocket flexibility [1] [9].
  • Mechanism 2: Partial Agonism: In cellular assays, it demonstrates 72% efficacy for LXRβ and 38% for LXRα relative to full agonists, limiting maximal lipogenic gene activation [4] [9].
  • Mechanism 3: Tissue-Specific Effects: Preferentially induces ABCA1/ABCG1 in macrophages and blood cells (EC₅₀ = 1.2 μM in human whole blood) while sparing hepatic SREBP-1c at equivalent doses [1] [2] [4].

Table 2: In Vitro and In Vivo Pharmacology of BMS-779788

ParameterValueExperimental Context
LXRβ Binding (Kᵢ)14 nMCompetitive binding assay
LXRα Binding (Kᵢ)68 nMCompetitive binding assay
ABCA1 Induction (Whole Blood EC₅₀)1.2 μM (55% efficacy)Human whole blood assay
In Vivo Target Gene Induction (EC₅₀)610 nM (blood)Cynomolgus monkey model
Biliary Cholesterol IncreaseDose-dependentNonhuman primates

In cynomolgus monkeys, BMS-779788 induced ABCA1/ABCG1 in blood with an EC₅₀ of 610 nM but was 29-fold less potent than T0901317 at elevating plasma triglycerides. This widened therapeutic window validates partial LXRβ agonism as a strategy to harness atheroprotective RCT without dyslipidemia [2] [4] [9]. Additionally, BMS-779788 enhances biliary cholesterol excretion – a key final step in RCT – further supporting its potential for plaque regression [3] [4].

Properties

CAS Number

918348-67-1

Product Name

BMS-779788

IUPAC Name

2-[2-[2-(2-chlorophenyl)propan-2-yl]-1-[4-(3-methylsulfonylphenyl)phenyl]imidazol-4-yl]propan-2-ol

Molecular Formula

C28H29ClN2O3S

Molecular Weight

509.1 g/mol

InChI

InChI=1S/C28H29ClN2O3S/c1-27(2,23-11-6-7-12-24(23)29)26-30-25(28(3,4)32)18-31(26)21-15-13-19(14-16-21)20-9-8-10-22(17-20)35(5,33)34/h6-18,32H,1-5H3

InChI Key

JLPURTXCSILYLW-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1Cl)C2=NC(=CN2C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(C)(C)O

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-779788; BMS 779788; BMS779788; BMS-788; BMS 788; BMS788; XL-652; XL652; XL652; EXEL 04286652; EXEL04286652; EXEL-04286652;

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)C2=NC(=CN2C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.